(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a benzoyl group, and a fluorinated benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzoyl Imino Intermediate: The initial step involves the reaction of 4-(N-butyl-N-ethylsulfamoyl)benzoic acid with appropriate reagents to form the benzoyl imino intermediate. This step often requires the use of dehydrating agents and catalysts to facilitate the formation of the imine bond.
Introduction of the Fluorobenzo[d]thiazole Moiety: The next step involves the introduction of the fluorobenzo[d]thiazole moiety through a nucleophilic substitution reaction. This step typically requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of the fluorine atom.
Esterification: The final step involves the esterification of the intermediate with methyl acetate to form the desired compound. This step often requires the use of acid catalysts and controlled reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfonamide-containing molecules with biological targets. Its fluorinated moiety can also be used in imaging studies due to the unique properties of fluorine atoms in biological systems.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the compound’s unique structure may offer new avenues for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated benzo[d]thiazole moiety may interact with biological membranes or proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: This compound shares the sulfonamide group but lacks the complex benzo[d]thiazole and fluorinated moieties.
Fluorobenzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core but may have different substituents, affecting their properties and applications.
Uniqueness
(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
(Z)-Methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of various benzothiazole derivatives with specific reagents. The general method includes:
- Formation of Benzothiazole Backbone : The initial step involves synthesizing the benzothiazole core, which is crucial for the biological activity.
- Substitution Reactions : Subsequent reactions introduce functional groups, such as sulfamoyl and acetyl moieties, enhancing the compound's pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methods Used : The MTT assay was utilized to assess cell viability, while flow cytometry evaluated apoptosis and cell cycle arrest.
Results :
- Significant inhibition of cell proliferation was observed at concentrations ranging from 1 to 4 μM.
- The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In addition to its anticancer properties, studies have indicated that this compound can modulate inflammatory responses:
- Cytokine Production : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophage cell lines (RAW264.7).
- Mechanism : The compound appears to inhibit key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
Mechanistic Studies
The biological activity of this compound has been linked to its ability to interfere with multiple cellular pathways:
- Cell Signaling Pathways : It has been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.
- Protein Expression : Western blot analyses revealed downregulation of proteins associated with cell cycle progression and survival in cancer cells.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in preclinical settings:
- Study on A431 Cells : Treatment with similar compounds led to a 50% reduction in cell viability after 48 hours.
- Inflammation Model : In vivo models demonstrated that administration of these compounds resulted in decreased swelling and inflammation markers in mouse models of arthritis.
Data Summary
Biological Activity | Cell Line | Concentration (μM) | Effect |
---|---|---|---|
Anticancer | A431 | 1 - 4 | Inhibition of proliferation, apoptosis induction |
Anticancer | A549 | 1 - 4 | Cell cycle arrest |
Anti-inflammatory | RAW264.7 | Varies | Reduced IL-6 and TNF-α levels |
Properties
IUPAC Name |
methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S2/c1-4-6-13-26(5-2)34(30,31)18-10-7-16(8-11-18)22(29)25-23-27(15-21(28)32-3)19-12-9-17(24)14-20(19)33-23/h7-12,14H,4-6,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHDILVGNZBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.